N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-4-3-11-22-12-16(21-18(13)22)9-10-19-26(24,25)17-7-5-15(6-8-17)20-14(2)23/h3-8,11-12,19H,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSGBHZJXGQEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic synthesis techniques. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is facilitated by potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions can vary, but they often require specific temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Imidazo[1,2-a]pyridine Derivatives
N-{2-[(4R)-8-Methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide ()
- Structure : Lacks the sulfamoylphenyl group but retains the 8-methylimidazo[1,2-a]pyridine core and ethyl-acetamide chain.
- Synthetic Pathway : Likely involves direct alkylation or condensation reactions, similar to methods described for N-substituted imidazo[1,2-a]pyridin-2-yl-acetamides .
2-(3,4-Dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide ()
- Structure : Replaces the sulfamoyl group with a 3,4-dimethoxyphenyl-acetamide moiety.
- Molecular Weight : 409.47 g/mol (C₂₄H₂₃N₃O₃), slightly heavier than the target compound due to methoxy substituents.
Sulfonamide-Containing Analogs
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide ()
- Structure : Features a pyrimidine-sulfanyl group instead of the imidazo[1,2-a]pyridine system.
- Key Difference : Sulfanyl (C–S) linkage versus sulfamoyl (N–S) bridge; the latter may enhance hydrogen-bonding capacity .
- Synthesis : Prepared via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-phenylacetamide .
Pyrazole-Sulfonamide Hybrids ()
- Structure: Pyrazole core with sulfonamide and acetamide groups (e.g., 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide).
- Key Difference : Pyrazole ring offers distinct electronic properties compared to imidazo[1,2-a]pyridine, influencing target selectivity (e.g., apoptosis induction in colon cancer) .
Pharmacologically Active Imidazo[1,2-a]pyridine Derivatives
N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide ()
- Structure : Contains a phenylthio group and methylphenyl substitution on the imidazo ring.
- Key Difference : Sulfur atoms in the phenylthio group may confer redox-modulating activity, unlike the sulfamoyl group in the target compound .
- Molecular Weight : 387.50 g/mol (C₂₃H₂₁N₃OS), lighter due to fewer heteroatoms .
CB-839 (Glutaminase Inhibitor) ()
Comparative Data Table
Pharmacological and Physicochemical Considerations
- Solubility : The sulfamoyl group in the target compound enhances hydrophilicity compared to analogs with methoxy or alkylthio groups .
- Binding Interactions : The imidazo[1,2-a]pyridine core’s planar structure facilitates π-π stacking with biological targets, while the sulfamoyl group may engage in hydrogen bonding .
- Activity Gaps : Unlike pyrazole-sulfonamide hybrids (), the target compound’s anticancer efficacy remains unverified, warranting in vitro screening .
Biological Activity
N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure combines an imidazo[1,2-a]pyridine moiety with a sulfonamide group, which may confer distinctive pharmacological properties.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step organic reaction process. The general synthesis involves:
- Formation of the Imidazo[1,2-a]pyridine Core : This is typically achieved via a condensation reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
- Alkylation : The imidazo[1,2-a]pyridine core is then alkylated using an alkyl halide in the presence of a base like potassium carbonate.
- Sulfonamide Formation : Finally, the alkylated imidazo[1,2-a]pyridine reacts with a sulfonyl chloride to form the sulfonamide linkage, resulting in the desired compound.
Antimicrobial Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine structure often exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives possess moderate to good activity against various bacterial strains. The mechanism of action typically involves inhibition of bacterial enzyme systems or interference with cell wall synthesis.
| Compound | Activity | Reference |
|---|---|---|
| 8-Methylimidazo[1,2-a]pyridine derivative | Moderate antimicrobial activity | |
| Sulfonamide derivatives | Variable activity against Gram-positive and Gram-negative bacteria |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies often utilize cancer cell lines such as A549 (lung cancer) and C6 (glioma).
Key findings include:
- Cell Viability Assays : MTT assays demonstrate reduced viability in cancer cells treated with the compound compared to controls.
- Mechanistic Insights : The compound may induce apoptosis in tumor cells by activating caspase pathways, which are critical for programmed cell death.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction via caspase activation |
| C6 | 20 | Cell cycle arrest and apoptosis |
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Study on Antimicrobial Efficacy : A comparative study assessed various derivatives for their antimicrobial potency against Staphylococcus aureus and Escherichia coli. The compound demonstrated superior activity compared to standard antibiotics.
- : The structural features of the compound enhance its binding affinity to bacterial targets.
-
Anticancer Evaluation : An investigation into its effects on human lung cancer cells revealed that treatment with the compound led to significant reductions in cell proliferation and induced apoptosis.
- : The findings suggest that this compound could serve as a lead for developing new anticancer agents.
Q & A
Q. What are the established synthetic routes for N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide?
The synthesis typically involves a multi-step approach:
Imidazo[1,2-a]pyridine Core Formation : Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones under reflux in ethanol or DMF .
Sulfamoyl Linker Introduction : Reaction of the imidazo[1,2-a]pyridine intermediate with chlorosulfonic acid, followed by coupling with ethylenediamine under basic conditions (e.g., NaHCO₃) .
Acetamide Functionalization : Final acylation using acetic anhydride or acetyl chloride in dichloromethane with catalytic DMAP .
Key Considerations : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HRMS are critical for confirming structural integrity .
Q. How is the compound structurally characterized in academic research?
Standard methods include:
- Spectroscopy : ¹H/¹³C NMR (δ 7.8–8.2 ppm for imidazo[1,2-a]pyridine protons; δ 2.1 ppm for acetamide methyl) and IR (C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI⁺) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens often focus on:
- Kinase Inhibition : Enzymatic assays (e.g., ADP-Glo™) against kinases like EGFR or CDK2, given structural homology to imidazo[1,2-a]pyridine-based inhibitors .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values calculated using nonlinear regression .
- Solubility/Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfamoyl coupling step?
Critical parameters include:
- Temperature Control : Maintaining 0–5°C during sulfamoyl chloride addition to minimize side reactions .
- Solvent Selection : Using anhydrous DMF or THF to enhance nucleophilicity of the amine group .
- Catalyst Use : Adding 4Å molecular sieves to absorb HCl byproducts and shift equilibrium toward product .
Data-Driven Example : A 15% yield improvement was reported by replacing NaHCO₃ with Et₃N as the base in analogous sulfonamide syntheses .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions : Differences in ATP concentrations in kinase assays or serum content in cell cultures .
- Enantiomeric Purity : Chiral HPLC analysis (e.g., Chiralpak AD-H column) to confirm if stereoisomers contribute to activity variations .
- Metabolic Interference : LC-MS/MS profiling to identify active metabolites in cell-based assays .
Recommendation : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies enhance selectivity for target enzymes over off-targets?
Approaches include:
- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to reduce π-π stacking with non-target kinases .
- Molecular Docking : Using AutoDock Vina to predict interactions with catalytic lysine residues (e.g., EGFR-Lys721) .
- Proteome-Wide Profiling : Kinobeads® or thermal shift assays to assess off-target binding .
Q. How to identify the compound’s primary biological targets?
Combination methods are essential:
- Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS identification .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint sensitized pathways .
- Crystallography : Co-crystallization with suspected targets (e.g., PARP1) to resolve binding modes .
Q. What methodologies assess metabolic stability and degradation pathways?
- In Vitro Studies : Incubation with human liver microsomes (HLM) and CYP450 isoforms (e.g., CYP3A4) to identify major metabolites via UPLC-QTOF .
- Isotope Labeling : ¹⁴C-labeled compound for tracking degradation in hepatocyte models .
- Computational Tools : MetaSite® to predict sites of oxidative metabolism .
Q. How does stereochemistry at the ethylenediamine linker impact activity?
- Chiral Synthesis : Use of (R)- or (S)-ethylenediamine derivatives during sulfamoyl coupling .
- Activity Comparison : Enantiomers show up to 10-fold differences in kinase inhibition due to steric clashes in ATP-binding pockets .
- Resolution Techniques : Chiral HPLC (e.g., Chiralcel OD column) to separate enantiomers for individual testing .
Q. What combinatorial approaches enhance therapeutic efficacy?
- Synergistic Screens : Pair with DNA-damaging agents (e.g., cisplatin) in apoptosis assays (Annexin V/PI staining) .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles to improve bioavailability and tumor accumulation .
- Proteolysis Targeting Chimeras (PROTACs) : Conjugation to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
